N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
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Overview
Description
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a complex organic compound featuring a benzothiazole ring, a piperidine moiety, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form benzothiazole. Subsequent reactions introduce the piperidine and fluorinated phenyl groups through nucleophilic substitution and amide bond formation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be applied to modify the piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or halides are used, often in the presence of a base.
Major Products Formed:
Oxidation products: Various oxidized derivatives of benzothiazole.
Reduction products: Reduced forms of the piperidine ring.
Substitution products: Derivatives with different substituents on the benzothiazole or phenyl rings.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-phenyl benzothiazole derivatives
Piperidine-based compounds
Fluorinated phenyl derivatives
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c1-14-6-7-16(12-17(14)23)25-21(29)20(28)24-13-15-8-10-27(11-9-15)22-26-18-4-2-3-5-19(18)30-22/h2-7,12,15H,8-11,13H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFIPKVJURAQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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